molecular formula C9H7NO B1349099 2-Phenyloxazole CAS No. 20662-88-8

2-Phenyloxazole

Cat. No.: B1349099
CAS No.: 20662-88-8
M. Wt: 145.16 g/mol
InChI Key: RQCBPOPQTLHDFC-UHFFFAOYSA-N
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Description

2-Phenyloxazole is a heterocyclic aromatic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and pharmacological activities. This compound is particularly noted for its applications in medicinal chemistry, where it serves as a core structure in various therapeutic agents.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Phenyloxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a competitive inhibitor of human monoamine oxidases, particularly the MAO B isoform . This interaction is crucial as it influences the breakdown of neurotransmitters, thereby affecting neurological functions. Additionally, this compound derivatives have shown potential in modulating tau kinases, which are involved in the phosphorylation of tau proteins .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound derivatives can inhibit tau aggregation and restore physiological microtubule interactions in neurons . This modulation of tau proteins is significant in the context of neurodegenerative diseases like Alzheimer’s. Furthermore, this compound has demonstrated antibacterial and antifungal activities, impacting cellular metabolism and growth in microbial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation. For example, its interaction with monoamine oxidases involves binding to the active site, thereby preventing the breakdown of neurotransmitters . Additionally, this compound derivatives have been shown to bind to tau proteins, reducing their ability to form pathological aggregates . These binding interactions are crucial for the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts. Studies have shown that this compound is relatively stable under standard laboratory conditions In vitro studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and modulation of cellular pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as neuroprotection and antimicrobial activity . At higher doses, there may be toxic or adverse effects, including potential hepatotoxicity and neurotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, it is oxidized by cytochrome P450 enzymes, leading to the formation of more polar metabolites. In phase II metabolism, these metabolites are conjugated with endogenous molecules, such as glucuronic acid, to facilitate excretion . These metabolic pathways are essential for the compound’s detoxification and elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . These interactions are critical for understanding the pharmacokinetics of this compound.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . The presence of specific targeting signals and post-translational modifications can direct this compound to particular organelles, influencing its biochemical interactions and therapeutic potential . Understanding its subcellular localization is essential for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of diethylaminosulfur trifluoride (Deoxo-Fluor®) to convert β-hydroxy amides into oxazolines, which are then oxidized to oxazoles using manganese dioxide . Another approach involves the aromatization of 2-phenyloxazoline by the action of nickel peroxide .

Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their stability and ease of separation from reaction mixtures . These catalysts facilitate the synthesis of oxazole derivatives under mild conditions, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of oxazoles from oxazolines.

    Electrophilic Substitution: Substituted oxazole derivatives.

Comparison with Similar Compounds

  • 2-(3’-Pyridyl)-5-phenyloxazole
  • 2,5-Diphenyloxazole

Properties

IUPAC Name

2-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCBPOPQTLHDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343355
Record name 2-Phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20662-88-8
Record name 2-Phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1,3-oxazole
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Synthesis routes and methods I

Procedure details

To a solution of oxazole (0.5 g, 7 mmol) in anhydrous THF (10 mL) was added n-BuLi (3.5 mL, 8.8 mmol) dropwise at −65° C. After stirring for 10 min, anhydrous ZnCl2 (2 g, 14.7 mmol) was added. The reaction mixture was allowed to warm to room temperature. Then Pd(PPh3)4 (0.3 g, 0.26 mmol) and iodobenzene (2 g, 9.8 mmol) were added. The reaction mixture was heated at 60° C. for 1 h. After quenching with water (20 mL), the solution was extracted with EtOAc (20 mL×3). The combined organic layers were dried over Na2SO4 and filtered. The filtrate was concentrated and purified by column chromatography to give 600 mg of the desired product. LC-MS: m/z 146 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcypt
Quantity
0.048 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of methyl isooyanoacetate (7.1 g, 171 mmol), m-anisic acid (26 g, 171 mmol) and DBN (78 mL, 522 mmol) dissolved in DMF (1.1 L), was added DPPA (37 mL, 171 mmol) by dropwise addition. The reaction mixture was stirred about 18 hours, diluted with 50% saturated ammonium chloride solution (1 vol), extracted with diethyl ether, and the organic layers washed with water and brine before drying over MgSO4. Concentration and recrystallization (diethyl ether/hexanes) gave 24 23 g (58%), mp 75°-76° C. IR (KBr, cm-1) 3110, 3066, 1712, 1604, 1590, 1560, 1516, 1488, 1472, 1456, 1432, 1346, 1314, 1254, 1209, 1170, 1110, 1093, 1036, 892, 850, 786, 646. 1H NMR (300 MHz, CDCl3)δ 3.84 (3H, s), 3.92 (3H, s , 6.99 (1H, dd, J=8.1 Hz, J=2.I Hz) 7.36 (1 H, t, J=8.l Hz), 7.63 (1H, m), 7.72 (1H, Br.s), 7.88 (1H, s). 13C NMR (75 MHz, CDCl3) ppm 52.58, 55.60, 113.66, 116.97, 120.87, 126.66, 127.87, 129.76, 149.08, 155.61, 159.69, 165.54. m/e 234 (MH+).
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
78 mL
Type
reactant
Reaction Step Two
Name
Quantity
37 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.1 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research indicates that PHOX derivatives, specifically PHOX15, can inhibit both the aggregation of tau protein and its phosphorylation by kinases like GSK3β and Cdk5. [] This dual action helps restore the physiological interaction between tau and microtubules in neurons, potentially counteracting the neurodegenerative processes associated with tauopathies. []

A: Yes, a derivative named MSL (4-(4-fluorophenyl)sulfonyl-5-methylthio-2-phenyloxazole) has been shown to enhance autophagic activity. [] This enhancement is linked to Tfeb activation, leading to accelerated lipid clearance (likely via lipophagy) and reduced inflammasome activation. [] MSL's positive effects on mitochondrial function contribute to an improved metabolic profile in obesity models. []

ANone: The molecular formula of 2-phenyloxazole is C9H7NO, and its molecular weight is 145.16 g/mol.

A: Yes, spectroscopic data, including NMR and IR, is available for this compound and many of its derivatives. [, , , , ] These data are crucial for confirming the structure of synthesized compounds and understanding their electronic properties.

A: Molecular dynamics simulations have provided insights into the interaction of PHOX15 with tau protein. These simulations suggest that PHOX15 binding within specific channels of tau protofilaments can hinder the formation of pathological tau structures like paired helical filaments (PHFs). []

A: While specific QSAR models are not detailed in the provided abstracts, chemoinformatic analysis was employed to identify this compound derivatives as potential inhibitors of tau aggregation and modulators of tau phosphorylation. [] This suggests that data suitable for QSAR model development is likely being generated.

A: Research on this compound derivatives, particularly those targeting diacylglycerol acyltransferase-1 (DGAT-1) and human monoamine oxidase B (MAO-B), highlights the impact of structural modifications on activity and selectivity. [, ] Specific substitutions on the phenyl ring or at the 4-position of the oxazole ring significantly affect potency and selectivity towards these targets. [, ] For example, the introduction of a hydroxyl group at the ortho position of the phenyl ring in a series of this compound-4-carboxamides led to enhanced MAO-B inhibitory activity and selectivity. []

A: The 4-position of the this compound ring appears to be a key site for structural modifications that influence biological activity. Studies exploring Stille cross-coupling reactions have demonstrated the feasibility of introducing various substituents at this position. [, ] Additionally, research on this compound-based HIV-1 protease inhibitors emphasizes the importance of modifications at this position for enhancing potency and selectivity. []

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